![molecular formula C14H10ClKN2O7S B2365150 Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate CAS No. 1007190-15-9](/img/structure/B2365150.png)

Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

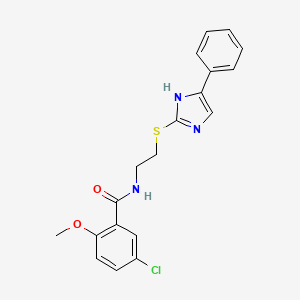

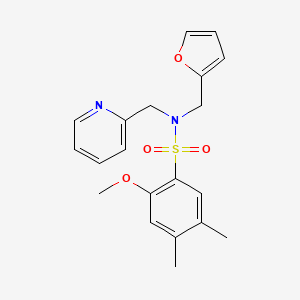

Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate, also known as NBD-Cl, is a water-soluble fluorescent sulfonamide reagent used in biochemical and chemical experiments. It has a molecular weight of 424.86 .

Molecular Structure Analysis

The IUPAC name for this compound is potassium 4-chloro-3-[(2-methoxy-5-nitroanilino)sulfonyl]benzoate . The InChI code is 1S/C14H11ClN2O7S.K/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15;/h2-7,16H,1H3,(H,18,19);/q;+1/p-1 .Physical And Chemical Properties Analysis

This compound is a powder .Aplicaciones Científicas De Investigación

- Pseudomonas aeruginosa is an opportunistic human pathogen associated with nosocomial infections. Researchers have identified potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate as a promising quorum-sensing inhibitor in this bacterium . Quorum sensing plays a crucial role in bacterial communication and virulence. By disrupting quorum sensing, this compound may help control bacterial infections.

- The compound’s structure suggests potential reactivity at the benzylic position. Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, could be explored using this compound . SM coupling reactions are valuable for synthesizing complex organic molecules.

- Considering the benzylic position, researchers could investigate its compatibility with boron reagents in SM coupling reactions. Boron-based catalysts are commonly used in these reactions, and this compound might serve as a novel substrate .

Quorum-Sensing Inhibition in Pseudomonas aeruginosa

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Boron Reagents for Suzuki–Miyaura Coupling

Safety and Hazards

Propiedades

IUPAC Name |

potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O7S.K/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15;/h2-7,16H,1H3,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXGXMZNHDOUGA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)[O-])Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClKN2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)

![3-(2,5-Dimethylpyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)

![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)

![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2365078.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)